Adenosine 5'-diphosphate disodium salt

Vue d'ensemble

Description

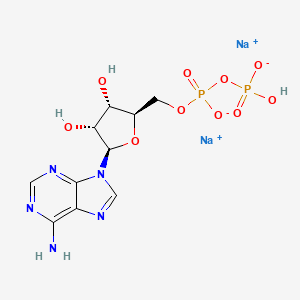

Adenosine 5’-diphosphate disodium salt is a sodium salt of adenosine 5’-diphosphate . It has been shown to inhibit the binding of serotonin (5-hydroxytryptamine) to 5-HT2 receptors, which are present in heart tissue . It is involved in energy storage and nucleic acid metabolism .

Synthesis Analysis

Adenosine 5’-diphosphate disodium salt is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis

The molecular formula of Adenosine 5’-diphosphate disodium salt is C10H13N5Na2O10P2 . The InChI Key is ORKSTPSQHZNDSC-WCYUCLFNNA-L .Chemical Reactions Analysis

Adenosine 5’-diphosphate is the product of ATP dephosphorylation by ATPases . It induces human platelet aggregation and inhibits stimulated adenylate cyclase by an action at P2T-purinoceptors .Physical And Chemical Properties Analysis

Adenosine 5’-diphosphate disodium salt appears as a white to pale cream powder or crystals . It has an optical rotation of -29.6±1°, c = 0.5% in 0.5 M Na2HPO4 . It has a water content of ≤10% . The storage temperature is −20°C .Applications De Recherche Scientifique

Enhancement of Mass Spectrometry and Chromatographic Separation : ADP, along with other polyphosphonated alkali metal salts, has been used in electrospray mass spectrometry. The treatment with diethylamine (DEA) significantly enhances the intensities of the acid ions in these compounds (Ballantine, Games, & Slater, 1997).

Biochemistry and Clinical Chemistry Applications : In biochemistry and clinical chemistry, ADP and AMP (Adenosine-5'-monophosphate) are used for enzymatic determination. This method is preferable over chromatographic methods due to its simplicity and speed (Jaworek, Gruber, & Bergmeyer, 1974).

Temperature-Dependent Self-Association Studies : The disodium salt of Adenosine 5'-triphosphate (ATP), which is structurally related to ADP, shows temperature-dependent self-association in isotonic saline. This provides insights into molecular interactions at different temperatures (Ferguson, Smith, Adams, & Barlow, 1974).

pH-Responsive Drug Delivery : ADP has been used in the synthesis of amorphous calcium phosphate mesoporous microspheres for anticancer drug delivery. The ADP biomolecules play a crucial role in the formation of these microspheres, which show pH-responsive drug-release behavior (Qi et al., 2015).

Flotation Separation in Mineral Processing : ADP has been employed as an efficient depressant for separating cassiterite from calcite in mineral processing. Its ability to adsorb onto calcite surfaces enhances the separation performance (Wang, Liu, Zhu, & Li, 2021).

Complex Formation with Metal Ions : The study of complexes formed by ADP with various metal ions provides insights into molecular structures and interactions relevant to biochemistry and pharmaceutical sciences (Tajmir-Riahi, Bertrand, & Theophanides, 1986).

Solvation Studies : Research on the solvation of ADP in different solvent systems has contributed to the understanding of solute-solvent interactions, which is vital in the development of pharmaceutical formulations and biochemical assays (Angulo & Berger, 2004).

Drug Delivery and Sensing Applications : ADP has been utilized in the synthesis of coordination complexes for fluorescence sensing and drug delivery, showing potential in pharmaceutical and diagnostic applications (Zhang & Li, 2017).

Mécanisme D'action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .

Orientations Futures

There are ongoing studies on the solution crystallization, post-crystallization dehydration, and structural studies of hydrated and anhydrous potassium salts of adenosine 5’-diphosphate . These studies aim to understand the structural description of the dehydration–rehydration process in the ADP–potassium–water system .

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSTPSQHZNDSC-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015443 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16178-48-6 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(1E)-1-propen-1-yl]benzonitrile](/img/structure/B1166966.png)